molecular formula C12H11FN2O B581616 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine CAS No. 1314988-51-6

5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine

Cat. No. B581616
CAS RN: 1314988-51-6
M. Wt: 218.231
InChI Key: LBMANGMZSHEEFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine is a chemical compound with the molecular formula C12H11FN2O . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring attached to a phenyl ring through a nitrogen atom . The phenyl ring carries a fluoro and a methoxy substituent, while the pyridine ring carries an amino substituent .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 218.23 g/mol . Other physical and chemical properties such as appearance, odor, melting point, boiling point, and density are not specified in the search results .

Scientific Research Applications

Analysis of Biologically Relevant Compounds The analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and its metabolites in biological matrices, foodstuffs, and beverages has been thoroughly reviewed. PhIP, a heterocyclic aromatic amine known to be carcinogenic in rodents, undergoes phase I N-hydroxylation and phase II esterification, which are crucial for its carcinogenic effect through DNA purine binding. The review covers a wide range of analytical techniques, emphasizing the importance of liquid chromatography coupled with mass spectrometry for the sensitive and selective quantitative analysis of PhIP and its metabolites, highlighting its role in understanding the biological effects and exposure levels of this compound (Teunissen, Rosing, Schinkel, Schellens, & Beijnen, 2010).

Fluorinated Pyrimidines in Cancer Treatment Developments in fluorine chemistry have significantly contributed to the use of fluorinated pyrimidines (FPs) in cancer treatment. 5-Fluorouracil (5-FU), the most widely used FP, treats over 2 million cancer patients annually. This review discusses methods for 5-FU synthesis, including the incorporation of isotopes for studying metabolism and biodistribution, and the preparation of RNA and DNA substituted with FPs for studies on nucleic acid structure and dynamics. New roles for RNA modifying enzymes inhibited by 5-FU and insights into FP anti-tumor activity mediated by enzymes like DNA topoisomerase 1 are explored, offering a foundation for more precise cancer treatments in the era of personalized medicine (Gmeiner, 2020).

Amine-Functionalized Sorbents for PFAS Removal Amine-containing sorbents have emerged as effective alternatives for the control of perfluoroalkyl and polyfluoroalkyl substances (PFAS) in water treatment. This review critically analyzes the development and application of amine-containing sorbents for PFAS removal, focusing on the combined effects of electrostatic interactions, hydrophobic interactions, and sorbent morphology. It suggests that future sorbent designs should consider these factors to enhance PFAS removal efficiency (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).

properties

IUPAC Name

5-(4-fluoro-3-methoxyphenyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O/c1-16-11-6-8(2-4-10(11)13)9-3-5-12(14)15-7-9/h2-7H,1H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBMANGMZSHEEFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CN=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70718569
Record name 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1314988-51-6
Record name 5-(4-Fluoro-3-methoxyphenyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.